2,3-Dichloro-6-nitrobenzylamine
Overview
Description
2,3-Dichloro-6-nitrobenzylamine is an organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a yellow solid that is primarily used as an intermediate in the preparation of various chemical compounds . This compound is known for its applications in organic synthesis and materials science.
Preparation Methods
2,3-Dichloro-6-nitrobenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1H-Isoindol-1-one, 3-hydroxy- with 2,3-Dichloro-6-Nitrobenzyl Chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve acid hydrolysis using hydrochloric acid from substituted benzylphthalimide, yielding this compound in 75-95% yield .
Chemical Reactions Analysis
2,3-Dichloro-6-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-6-nitrobenzylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including medicines and pesticides.
Materials Science: The compound is used in the electrosynthesis of complex organic structures and the modification of carbon materials, such as graphite powder and multiwalled carbon nanotubes.
Heterocyclic Chemistry: It plays a role in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrobenzylamine involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .
Comparison with Similar Compounds
2,3-Dichloro-6-nitrobenzylamine can be compared with other similar compounds, such as:
N,N-Dimethyl-4-nitrobenzylamine: Shares structural similarities and is used as an intermediate in organic synthesis.
4-Nitrobenzylamine: Used to derivatize carbon materials and enhance their functionality.
These compounds highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQPKDBOSKBIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573627 | |
Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-49-3 | |
Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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